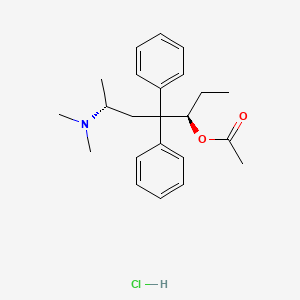
4-Ethyl-piperazine-1-carbonyl chloride
Descripción general
Descripción
4-Ethyl-piperazine-1-carbonyl chloride is an important pharmaceutical intermediate . It is mainly used in the synthesis of piperazine penicillin and cefoperazone . The molecular formula of this compound is C7H9ClN2O3 .
Molecular Structure Analysis
The molecular weight of 4-Ethyl-piperazine-1-carbonyl chloride is 204.61 . The structure of this compound includes a six-membered ring containing two nitrogen atoms .Physical And Chemical Properties Analysis
4-Ethyl-piperazine-1-carbonyl chloride has a predicted density of 1.408±0.06 g/cm3 . Its melting point is 100 °C, and its boiling point is predicted to be 292.9±23.0 °C . The compound decomposes in solution .Aplicaciones Científicas De Investigación
Synthesis of Piperazine-Containing Drugs
The piperazine moiety is often found in drugs or in bioactive molecules . This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class, but it also depends on the chemical reactivity of piperazine-based synthons, which facilitate its insertion into the molecule .
Kinase Inhibitors
Piperazine-containing compounds are often used as kinase inhibitors . Kinases are enzymes that modify other proteins by chemically adding phosphate groups, and they play a key role in a wide variety of cellular processes.
Receptor Modulators
Piperazine derivatives can act as receptor modulators . They can influence the activity of receptors, which are proteins that respond to specific chemical signals, leading to changes in cell function.
Synthetic Methodologies
The chemical reactivity of piperazine-based synthons facilitates its insertion into the molecule . This makes it useful in various synthetic methodologies, including Buchwald–Hartwig amination, aromatic nucleophilic substitution, reductive amination, Finkelstein alkylation, and amide bond formation .
Synthesis of Specific Compounds
4-Methyl-1-piperazinecarbonyl chloride hydrochloride, a similar compound to 4-Ethyl-piperazine-1-carbonyl chloride, has been used in the synthesis of specific compounds such as tert-butyl 2-(N-ethyl-4-methylpiperzaine-1-carboxamido)ethylcarbamate and 4b,8,8-trimethyl-9,10-dioxo-4b,5,6,7,8,8a,9,10-octahydrophenanthren-2-yl 4-methyl-piperazine-1-carboxylate .
Acylation Reactions
Piperazine and its derivatives can be used in acylation reactions . Acylation is a process that introduces an acyl group into a molecule. It’s a common reaction in organic chemistry and is used in the synthesis of many types of compounds.
Mecanismo De Acción
Target of Action
Similar compounds like 4-methyl-1-piperazinecarbonyl chloride are used in the synthesis of various organic compounds , suggesting that 4-Ethyl-piperazine-1-carbonyl chloride might also be used as a building block in organic synthesis.
Action Environment
The action, efficacy, and stability of 4-Ethyl-piperazine-1-carbonyl chloride are likely to be influenced by various environmental factors . These could include the pH and temperature of the reaction environment, the presence of other reactive species, and the specific conditions under which the compound is stored and used.
Propiedades
IUPAC Name |
4-ethylpiperazine-1-carbonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClN2O/c1-2-9-3-5-10(6-4-9)7(8)11/h2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCDOVPDLRWOJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-[(4-methoxyphenyl)(4-methylpiperazin-1-yl)methyl]-2-methyl-1H-indole](/img/structure/B3270944.png)
![3-(6-Bromobenzo[d]oxazol-2-yl)aniline](/img/structure/B3270949.png)



![(E)-ethyl 2-(3-bromobenzylidene)-5-(furan-2-yl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3270972.png)



